Soda lime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

High-Quality Cutting of Soda–Lime Glass with Bessel Beam Picosecond Laser

Scientific Field: Applied Sciences, specifically in the field of smart electronics, optical components, and precision originals.

Application Summary: Soda–lime glass is used in a wide range of applications in smart electronics, optical components, and precision originals.

Methods of Application: A series of cutting experiments were conducted.

Investigation and Possibilities of Reuse of Carbon Dioxide Absorbent Used in Anesthesiology

Scientific Field: Materials Science, specifically in anesthesiology.

Application Summary: Soda lime is commonly used in environments characterized by reduced or no connection with fresh air, like anesthetic and diving apparatus or spacecraft.

Methods of Application: The research presents an analysis of one of the most common carbon dioxide absorbents—soda lime. The composition of fresh and used samples was analyzed using volumetric and photometric analyses.

Results or Outcomes: The kinetics of carbon dioxide absorption under conditions imitating a closed-circuit environment were investigated.

Microfabrication and Surface Functionalization of Soda Lime Glass

Scientific Field: Nanomaterials and Microfabrication.

Application Summary: Soda lime glass is used in many established and emerging industries, such as microelectronics, photovoltaics, optical components, and biomedical devices.

Methods of Application: Interference-based optical setups are used to directly pattern soda lime substrates through non-linear absorption with ps-pulsed laser radiation in the visible spectrum.

Results or Outcomes: The textured surfaces show significantly modified properties. The treated surfaces have an increased hydrophilic behavior, even reaching a super-hydrophilic state for some cases.

Use of Soda Lime in Medicine

Scientific Field: Medicine.

Application Summary: Soda lime is used in medicine to absorb carbon dioxide in basal metabolism testing and rebreathing anesthetic systems.

Methods of Application: Soda lime collects carbon dioxide and water vapor and degrades quickly unless stored in sealed containers.

Results or Outcomes: The ability of soda lime to absorb carbon dioxide makes it valuable in medical and surgical procedures.

Measuring the Rate of Respiration in Small Animals

Scientific Field: Biology.

Application Summary: Soda lime is used in experiments to measure the rate of respiration in small animals.

Methods of Application: The small animals are placed in a closed environment with soda lime.

Results or Outcomes: The amount of carbon dioxide absorbed by the soda lime can be used to calculate the rate of respiration of the small animals.

Drying Agent in Laboratories

Scientific Field: Chemistry.

Application Summary: Soda lime is used as a drying agent in laboratories.

Methods of Application: Soda lime is placed in a container with a substance that needs to be dried.

Results or Outcomes: The substance is dried, and the soda lime absorbs the moisture.

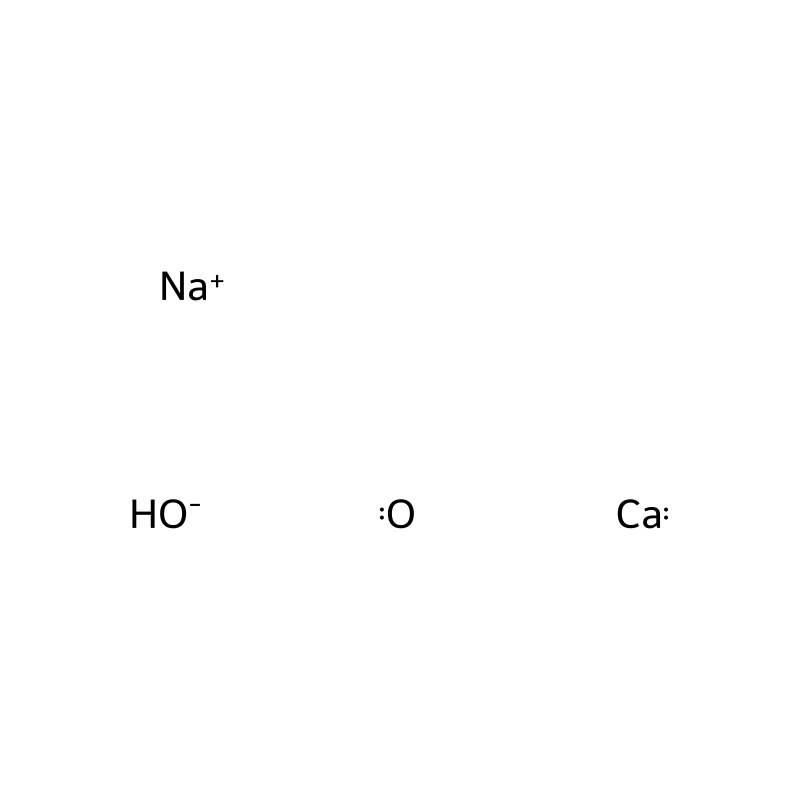

Soda lime is a chemical compound primarily composed of calcium hydroxide (Ca(OH)₂) and sodium hydroxide (NaOH). It is widely utilized for its ability to absorb carbon dioxide (CO₂), making it essential in various applications, particularly in medical and industrial settings. Soda lime appears as granules or pellets, characterized by a high surface area that enhances its absorption efficiency. Its unique properties stem from the combination of alkaline compounds, allowing it to effectively neutralize acidic gases.

Soda lime's primary mechanism of action in scientific research is its CO2 absorption. The high surface area of the granular mixture combined with the reactivity of NaOH and CaO allows for efficient CO2 capture. As CO2 reacts with these components, it is removed from the gas stream.

Soda lime is a corrosive material.

- Skin and Eye Contact: Contact with skin or eyes can cause severe irritation and burns.

- Inhalation: Inhalation of soda lime dust can irritate the respiratory tract.

- Ingestion: Ingestion of soda lime is highly toxic and can cause severe damage to the gastrointestinal tract.

| Compound | Composition | Primary Use | Unique Features |

|---|---|---|---|

| Soda Lime | Calcium hydroxide + Sodium hydroxide | CO₂ absorption in anesthesia | High efficiency and exothermic reactions |

| Calcium Hydroxide | Ca(OH)₂ | pH adjustment | Less effective for gas absorption |

| Sodium Bicarbonate | NaHCO₃ | Baking, pH adjustment | Soluble in water; less alkaline |

| Potassium Hydroxide | KOH | Strong base, pH adjustment | More corrosive than sodium hydroxide |

| Activated Carbon | Carbon-based material | Adsorption of gases | Non-selective; broad range of uses |

Soda lime's combination of sodium and calcium compounds allows it to effectively absorb carbon dioxide while being less corrosive than some alternatives like potassium hydroxide .

The production of soda lime involves several steps:

- Preparation of Calcium Hydroxide: Calcium oxide (lime) is mixed with water to produce calcium hydroxide.

- Addition of Sodium Hydroxide: Sodium hydroxide is incorporated into the mixture to enhance CO₂ absorption.

- Granulation: The resulting paste is granulated into small pellets to increase surface area and facilitate efficient gas absorption.

- Drying and Packaging: The granules are dried and packaged for use in various applications, ensuring they remain free from moisture until required .

Soda lime has diverse applications across multiple fields:

- Medical Use: In anesthesia machines and ventilators to absorb carbon dioxide during surgical procedures.

- Diving Equipment: Used in rebreathers to maintain breathable air by removing CO₂.

- Laboratory Settings: Employed in chemical experiments and gas analysis.

- Environmental Monitoring: Utilized in studies measuring microbial respiration by quantifying CO₂ absorption .

Primary Constituents: Calcium Hydroxide, Sodium Hydroxide, and Additives

Soda lime represents a carefully balanced mixture of alkaline compounds designed for optimal carbon dioxide absorption capacity [10]. The fundamental composition consists of calcium oxide constituting approximately seventy-five percent, water accounting for around twenty percent, sodium hydroxide making up about three percent, and potassium hydroxide present at approximately zero point one percent [10]. This granular solid is created by treating slaked lime with a concentrated sodium hydroxide solution, resulting in a highly effective carbon dioxide absorbent [10].

The primary constituent, calcium hydroxide, is produced when quicklime (calcium oxide) is mixed with water in an exothermic reaction [15]. This compound serves as the backbone of soda lime's absorption mechanism, providing the majority of the alkaline capacity required for carbon dioxide neutralization [15]. Calcium hydroxide is moderately soluble in water, with solubility increasing from zero point sixty-six grams per liter at one hundred degrees Celsius to one point eighty-nine grams per liter at zero degrees Celsius [15].

Sodium hydroxide, also known as caustic soda, functions as a highly corrosive base and alkali that enhances the reactivity of the soda lime mixture [16]. This white solid ionic compound consisting of sodium cations and hydroxide anions readily absorbs moisture and carbon dioxide from the air [16]. The inclusion of sodium hydroxide significantly improves the kinetics of carbon dioxide absorption while maintaining the structural integrity of the granular form [16].

Potassium hydroxide serves as an optional component that can be substituted for or used alongside sodium hydroxide to improve absorption kinetics [11]. The presence of trace amounts of potassium hydroxide enhances the overall reactivity of the soda lime mixture without significantly altering its fundamental chemical properties [11]. Additional additives include indicating dyes that change color when the soda lime reaches its carbon dioxide absorption capacity, providing visual confirmation of exhaustion [10].

| Component | Percentage (%) | Function |

|---|---|---|

| Calcium Oxide (CaO) | ~75 | Primary alkaline component for carbon dioxide absorption [10] |

| Water (H₂O) | ~20 | Provides moisture for chemical reactions [10] |

| Sodium Hydroxide (NaOH) | ~3 | Enhances reactivity and absorption capacity [10] |

| Potassium Hydroxide (KOH) | ~0.1-1 | Optional component, improves absorption kinetics [11] |

| Other additives/impurities | ~1-2 | Includes dyes, indicators, and trace minerals [10] |

Traditional Manufacturing Processes

Slaking of Calcium Oxide with Alkaline Solutions

The traditional manufacturing process begins with the slaking of calcium oxide using alkaline solutions, a fundamental step that determines the final quality and reactivity of the soda lime product [20]. Slaking refers to the process of converting quicklime into slaked lime by adding water, representing an important step in the production of lime-based materials [20]. When quicklime reacts with water, a chemical reaction called hydration takes place, where water chemically combines with the quicklime to produce calcium hydroxide [20].

The slaking process is highly exothermic, meaning it releases a significant amount of heat during the reaction [20] [24]. The process is typically carried out by gradually adding water to quicklime while stirring or mixing to ensure even hydration [20]. The quicklime absorbs the water and undergoes a chemical transformation, resulting in the formation of a thick paste-like substance known as slaked lime [20]. For soda lime production, this process is modified through the use of concentrated sodium hydroxide solutions rather than pure water [19].

The traditional lime-soda process involves reacting calcium hydroxide with sodium carbonate according to the equation: sodium carbonate plus calcium hydroxide yields two sodium hydroxide plus calcium carbonate [19]. This process requires careful control of temperature, typically maintained between eighty and ninety degrees Celsius with steam injection and air for additional agitation [19]. The operation is carried out for two to three hours until equilibrium is attained [19].

Water temperature plays a crucial role in the slaking process, with the incoming water temperature and the water to lime ratio inversely affecting the slaking time [24]. Cool slaking water should not contact the dry lime directly, as the water and lime must enter the slaker separately so that by the time water comes in contact with lime, its temperature is raised to over one hundred fifty degrees Fahrenheit [24]. If cool water and lime come in contact directly, a condition called "drowning" takes place, resulting in very coarse and unreactive hydrate particles [24].

The slaking process requires precise control of the water-to-lime ratio, typically ranging from two and a half parts water to one part calcium oxide to six parts water to one part calcium oxide [24]. This excess water ensures complete hydration and prevents the formation of unreacted quicklime cores within the final product [51]. The resulting slurry contains calcium hydroxide particles with high surface areas, which are essential for effective carbon dioxide absorption [51].

Calcination and Granulation Techniques

Calcination represents the heart of lime production, involving the thermal decomposition of limestone at high temperatures [26]. The process requires heating limestone to temperatures typically between eight hundred fifty and thirteen hundred forty degrees Celsius, causing the dissociation of calcium carbonate into calcium oxide and carbon dioxide [25]. Calcination of calcium carbonate is a highly endothermic reaction, requiring seven hundred fifty-five million calories of heat input to produce a ton of lime [25].

The calcination process begins when the temperature exceeds the dissociation temperature of the carbonates in the limestone [25]. The reaction only proceeds when sufficient heat is supplied to overcome the activation energy barrier [26]. The quality of the resulting lime depends upon the type of kiln, conditions of calcination, and the nature of the raw limestone material [25]. At relatively low calcination temperatures, products formed contain both unburnt carbonate and lime, producing "underburnt" lime [25].

Modern lime production utilizes rotary kilns, which account for approximately ninety percent of all lime production [30]. The rotary kiln consists of a long, cylindrical, slightly inclined, refractory-lined furnace through which limestone and hot combustion gases pass countercurrently [30]. The limestone is fed into the upper end of the kiln while fuel and combustion air are fired into the lower end [27]. As the preheated limestone moves through the kiln, it is calcined into lime and discharged into a cooler where it is used to preheat the combustion air [27].

Granulation techniques are employed to produce soda lime in the desired particle size range for optimal performance [29]. Granular limes are formed from very finely ground particles of calcium or magnesium carbonate with greater than ninety percent passing a one hundred fifty-micron sieve [29]. The powder is granulated by combining it with calcium lignosulphonate liquid, a natural organic binding material [29]. The product is then pan granulated at a predetermined speed and angle to form granules of two to five millimeters [29].

The granulation process involves feeding limestone powder into a granulation chamber where it undergoes compression and shaping through the action of rotating rollers and dies [32]. Within the granulation chamber, rollers exert pressure on the limestone powder, compacting it into denser forms [32]. The compaction process ensures that particles adhere to each other, forming cohesive pellets that can be further processed [32]. After the compaction phase, formed pellets move to a cutting mechanism where they are trimmed and sized according to specific requirements [32].

| Process Step | Temperature (°C) | Key Parameters | Products |

|---|---|---|---|

| Limestone Quarrying | Ambient | Calcium carbonate content >90%, minimal impurities [26] | Raw limestone |

| Crushing and Sizing | Ambient | Particle size 1-50mm for kiln feed [30] | Sized limestone feed |

| Calcination | 900-1200 | Complete carbon dioxide removal, calcium oxide formation [25] | Quicklime |

| Slaking with Alkaline Solution | 80-95 | Water:lime ratio 2.5:1 to 6:1 [24] | Slaked lime slurry |

| Granulation | 130 | 2-5mm granule formation [29] | Granulated lime |

| Drying and Screening | 130-150 | Moisture content <5%, size classification [29] | Final soda lime product |

Modern Industrial Synthesis Methodologies

Patented Production Protocols

Modern industrial synthesis of soda lime incorporates several patented production protocols designed to optimize quality, efficiency, and consistency [33]. Historical patent documentation reveals early innovations in soda lime preparation, including processes for preparing soda lime to be used in the manufacture of pure hydrogen [33]. These early patents established fundamental principles for slaking quicklime with sodium hydroxide solutions at elevated temperatures, typically around ninety-five degrees Celsius [33].

Contemporary patented processes focus on continuous production systems that enhance the uniformity and quality of granulated soda lime products [39]. Modern granulation process systems incorporate automated feeding mechanisms, precise temperature control, and continuous monitoring of chemical composition [39]. These systems utilize sodium hydroxide silos, feeders, scale bodies, mixing tanks, and buffer tanks to ensure consistent material flow and composition control [39].

The patent documentation describes sophisticated production lines that include first and second pipe chain conveyors, calcium hydroxide silos, scale bodies, buffer buckets, and automated valving systems [39]. Material storage conveyor belts transport intermediate products to granulators equipped with vacuum pumps and chain plate conveyors [39]. The process incorporates vibrating dryers, distributors, belt dryers, and powder removal and screening machines to achieve the desired final product specifications [39].

Advanced synthesis methodologies incorporate hydration equipment and inspection screening machines to ensure product quality [39]. The automated systems include buffer bins and conveyor belts that facilitate continuous operation while maintaining strict quality control standards [39]. These modern approaches significantly improve production efficiency compared to traditional batch processes while ensuring consistent product characteristics [39].

Specialized production protocols have been developed for medical-grade soda lime applications, incorporating stringent quality control measures and specialized granulation techniques [42]. Medical-grade soda lime production follows International Pharmacopoeia, British Pharmacopoeia, and United States Pharmacopoeia standards [42]. The manufacturing process ensures optimal granule shape to maximize carbon dioxide penetration while minimizing dust formation [42].

Quality Control Standards in Granule Formation

Quality control standards in modern soda lime production encompass comprehensive testing protocols that ensure consistent product performance and safety [40]. Facilities conduct quality assurance and quality control of production and consumption data, supplier information, and process parameters throughout the manufacturing cycle [40]. The Environmental Protection Agency has established technical support documentation for lime manufacturing sectors that includes specific quality assurance and quality control requirements [40].

Particle size distribution represents a critical quality parameter, with medical-grade soda lime typically specified as two to five millimeters or four to eight mesh [42]. The appropriate mesh size ensures optimal carbon dioxide absorption while minimizing resistance to gas flow [42]. Sieve analysis according to American Society for Testing and Materials standard D6913 provides quantitative measurement of particle size distribution [45]. Granules must maintain uniform size to ensure consistent bed packing and even flow of gases through the absorber [43].

Moisture content control is essential for storage stability and product performance, with specifications typically requiring less than five percent moisture content [42]. Karl Fischer titration provides precise measurement of water content in the final product [45]. Excessive moisture can lead to caking and reduced absorption capacity, while insufficient moisture may result in dust formation and reduced reactivity [43].

Carbon dioxide absorption capacity testing evaluates the fundamental performance characteristic of soda lime, with high-quality products capable of absorbing up to twenty-five percent of their own weight in carbon dioxide [12]. Gravimetric absorption tests measure the actual capacity under standardized conditions [45]. The absorption mechanism involves carbon dioxide first reacting with water to form carbonic acid, which then reacts with sodium hydroxide to form soluble carbonate [42].

Hardness testing according to United States Pharmacopoeia specifications ensures resistance to mechanical breakdown during transport and handling [43]. The unique formulation and manufacturing process significantly reduce dust content compared to conventional products [43]. Particle counting after agitation provides quantitative measurement of dust generation [45]. Superior hardness characteristics prevent breakdown under high humidity conditions and maintain product integrity throughout the supply chain [43].

Chemical purity analysis verifies the precise composition of sodium hydroxide and calcium oxide content within specified tolerances [45]. Titration and X-ray fluorescence analysis provide accurate determination of chemical composition [45]. The specifications typically require sodium hydroxide content of three plus or minus zero point five percent and calcium oxide content of seventy-five plus or minus two percent [45].

Reactivity testing using the RDIN thermal test according to European Norm 12485 evaluates the kinetics of lime hydration [45]. Highly reactive lime with RDIN values greater than thirty ensures rapid and complete reactions [45]. The reactivity classification system categorizes lime as highly reactive (RDIN value greater than thirty), reactive (ten to thirty), or unreactive (less than ten) [45].

Indicator color change testing ensures proper function of visual exhaustion indicators [42]. Medical-grade soda lime incorporates color-changing indicators that transition from pink to white or white to violet depending on the specific indicator system used [42]. Visual inspection under controlled conditions verifies proper color change characteristics [45].

| Parameter | Specification | Test Method |

|---|---|---|

| Particle Size Distribution | 2-5mm (medical grade), 4-8 mesh [42] | Sieve analysis (ASTM D6913) [45] |

| Moisture Content | <5% for storage stability [42] | Karl Fischer titration [45] |

| Carbon dioxide Absorption Capacity | Up to 25% of own weight [12] | Gravimetric absorption test [45] |

| Hardness (USP standard) | Resistance to mechanical breakdown [43] | USP compression test [45] |

| Dust Content | <2% after transport/handling [43] | Particle counting after agitation [45] |

| Chemical Purity | NaOH: 3±0.5%, CaO: 75±2% [45] | Titration/XRF analysis [45] |

| Reactivity (RDIN value) | >30 (highly reactive lime) [45] | RDIN thermal test (EN 12485) [45] |

| Indicator Color Change | Pink to white or white to violet [42] | Visual inspection under controlled conditions [45] |